(E)-N'-hydroxyoxane-2-carboximidamide
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Overview
Description
(E)-N’-hydroxyoxane-2-carboximidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an oxane ring and a carboximidamide group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-hydroxyoxane-2-carboximidamide typically involves the reaction of oxane derivatives with hydroxylamine and carboximidamide precursors. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield. Common solvents used in the synthesis include methanol, ethanol, and water, which facilitate the reaction and subsequent purification processes.
Industrial Production Methods
In an industrial setting, the production of (E)-N’-hydroxyoxane-2-carboximidamide may involve large-scale batch reactors where the reactants are mixed under optimized conditions. The use of catalysts and automated monitoring systems ensures consistent quality and efficiency in the production process. The final product is typically purified through crystallization or chromatography techniques to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-hydroxyoxane-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace functional groups in the compound.
Common Reagents and Conditions
The reactions involving (E)-N’-hydroxyoxane-2-carboximidamide typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
(E)-N’-hydroxyoxane-2-carboximidamide has been explored for its applications in several scientific domains:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Studied for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which (E)-N’-hydroxyoxane-2-carboximidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, modulating signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (E)-N’-hydroxyoxane-2-carboximidamide include:
N’-hydroxyoxane-2-carboximidamide: Lacks the (E)-configuration, leading to different reactivity and properties.
Oxane-2-carboximidamide: Does not have the hydroxyl group, affecting its chemical behavior.
Hydroxyoxane derivatives: Varying in the position and number of hydroxyl groups, influencing their applications and reactivity.
Uniqueness
(E)-N’-hydroxyoxane-2-carboximidamide stands out due to its specific (E)-configuration, which imparts unique steric and electronic properties. This configuration can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N'-hydroxyoxane-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-6(8-9)5-3-1-2-4-10-5/h5,9H,1-4H2,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXHWHMXRRFFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)/C(=N\O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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